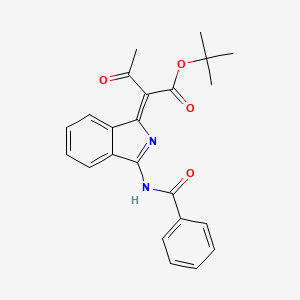![molecular formula C26H28N2O7 B7750318 tert-butyl (2Z)-3-oxo-2-[3-[(3,4,5-trimethoxybenzoyl)amino]isoindol-1-ylidene]butanoate](/img/structure/B7750318.png)
tert-butyl (2Z)-3-oxo-2-[3-[(3,4,5-trimethoxybenzoyl)amino]isoindol-1-ylidene]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2Z)-3-oxo-2-[3-[(3,4,5-trimethoxybenzoyl)amino]isoindol-1-ylidene]butanoate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a tert-butyl ester group, a trimethoxybenzoyl moiety, and an isoindole structure, making it a unique molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2Z)-3-oxo-2-[3-[(3,4,5-trimethoxybenzoyl)amino]isoindol-1-ylidene]butanoate typically involves multiple steps, including the formation of the isoindole core and the subsequent attachment of the tert-butyl ester and trimethoxybenzoyl groups. One common method involves the condensation of tert-butyl acetoacetate with phthalic anhydride to form an intermediate, which is then reacted with 3,4,5-trimethoxybenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2Z)-3-oxo-2-[3-[(3,4,5-trimethoxybenzoyl)amino]isoindol-1-ylidene]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (2Z)-3-oxo-2-[3-[(3,4,5-trimethoxybenzoyl)amino]isoindol-1-ylidene]butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (2Z)-3-oxo-2-[3-[(3,4,5-trimethoxybenzoyl)amino]isoindol-1-ylidene]butanoate involves its interaction with specific molecular targets and pathways. The compound’s trimethoxybenzoyl moiety may interact with enzymes or receptors, modulating their activity. The isoindole structure can intercalate with DNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate: Shares a similar core structure but differs in the substituents attached to the isoindole ring.
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: Contains a tert-butyl ester group but has a different heterocyclic core.
Uniqueness
tert-Butyl (2Z)-3-oxo-2-[3-[(3,4,5-trimethoxybenzoyl)amino]isoindol-1-ylidene]butanoate is unique due to its combination of a tert-butyl ester, trimethoxybenzoyl, and isoindole moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
tert-butyl (2Z)-3-oxo-2-[3-[(3,4,5-trimethoxybenzoyl)amino]isoindol-1-ylidene]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O7/c1-14(29)20(25(31)35-26(2,3)4)21-16-10-8-9-11-17(16)23(27-21)28-24(30)15-12-18(32-5)22(34-7)19(13-15)33-6/h8-13H,1-7H3,(H,27,28,30)/b21-20- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFZVPMAJZXMDZ-MRCUWXFGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/1\C2=CC=CC=C2C(=N1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)/C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl (2Z)-3-oxo-2-[3-[[(E)-3-phenylprop-2-enoyl]amino]isoindol-1-ylidene]butanoate](/img/structure/B7750238.png)
![ethyl (2Z)-2-[3-[(4-methoxybenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B7750242.png)
![ethyl (2Z)-2-[3-[(3-methylbenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B7750247.png)
![ethyl (2Z)-2-[3-[(3-methyl-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B7750252.png)
![ethyl (2Z)-2-[3-[(4-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B7750259.png)
![ethyl (2Z)-2-[3-[(3-chlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B7750266.png)
![ethyl (2Z)-2-[3-[(2-fluorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B7750271.png)
![ethyl (2Z)-2-[3-[(2-chloro-5-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B7750282.png)
![ethyl (2Z)-2-[3-[(2-chloro-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B7750289.png)
![ethyl (2Z)-3-oxo-2-[3-(pyridine-3-carbonylamino)isoindol-1-ylidene]butanoate](/img/structure/B7750303.png)
![tert-butyl (2Z)-2-[3-[(4-tert-butylbenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B7750314.png)
![tert-butyl (2Z)-2-[3-[(3,4-dimethoxybenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B7750322.png)
![tert-butyl (2Z)-2-[3-[(4-methylbenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B7750342.png)

